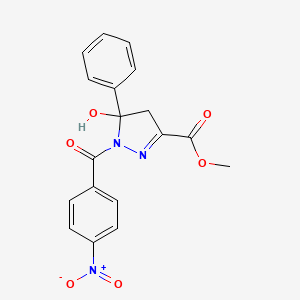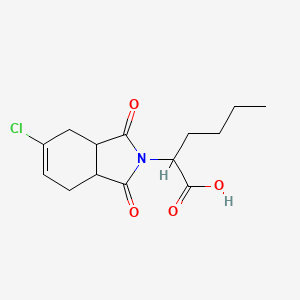
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan family of organic compounds and has been found to possess a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide involves its interaction with specific ion channels in the brain. This compound has been found to inhibit the activity of certain potassium channels, leading to an increase in the firing rate of neurons. This effect is thought to underlie its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has also been found to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, as well as effects on the immune system and cellular metabolism. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its specificity for certain ion channels in the brain. This makes it a useful tool for studying the function of these channels and their role in neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of interest is the study of the long-term effects of this compound on the brain and other organs, as well as its potential toxicity. Finally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of promising research.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide can be achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This intermediate is then reacted with N-methylpiperidine to yield 5-bromo-N-(1-methyl-4-piperidinyl)-2-furoamide. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has been found to have a range of scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, chronic pain, and migraines.
Propiedades
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14-6-4-8(5-7-14)13-11(15)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMZDSJCBVYTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)